(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
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Overview
Description
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one is a bicyclic compound that features an azabicyclo octane core. This compound is of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one typically involves enantioselective construction methods. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo intermediate . Industrial production methods often rely on similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to tropane alkaloids makes it useful in studying biological pathways and receptor interactions.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo [3.2.1]octane-8-carboxylate
- 8-propyl-8-azabicyclo [3.2.1]octan-3-ol
- 8-Cyclopropyl-8-azabicyclo [3.2.1]octan-3-one Compared to these compounds, (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity .
Properties
CAS No. |
1408057-38-4 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
OJMIJZAIJKFKJV-YUMQZZPRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CO[C@@H](C1)C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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